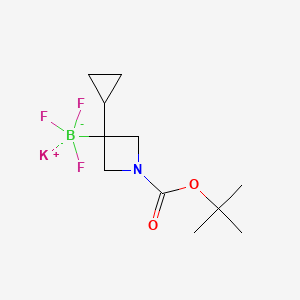
Potassium (1-(tert-butoxycarbonyl)-3-cyclopropylazetidin-3-yl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium {1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidin-3-yl}trifluoroboranuide is a chemical compound that features a trifluoroborate group, a tert-butoxycarbonyl-protected amine, and a cyclopropylazetidine moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium {1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidin-3-yl}trifluoroboranuide typically involves the following steps:
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Azetidine Ring: The cyclopropylazetidine moiety is synthesized through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the Trifluoroborate Group: The trifluoroborate group is introduced via a Suzuki-Miyaura coupling reaction using boron reagents.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures, ensuring the use of high-purity reagents, and optimizing reaction conditions for maximum yield and efficiency. This may include continuous flow reactors and automated synthesis platforms to ensure consistent quality and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium {1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidin-3-yl}trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Cyclization Reactions: The azetidine ring can undergo ring-opening or ring-closing reactions under specific conditions.
Common Reagents and Conditions
Bases: Sodium hydroxide, potassium tert-butoxide.
Acids: Trifluoroacetic acid, hydrochloric acid.
Solvents: Acetonitrile, dichloromethane, tetrahydrofuran.
Major Products Formed
Deprotected Amines: Removal of the tert-butoxycarbonyl group yields the free amine.
Substituted Azetidines: Substitution reactions can introduce various functional groups onto the azetidine ring.
Applications De Recherche Scientifique
Potassium {1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidin-3-yl}trifluoroboranuide has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of potassium {1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidin-3-yl}trifluoroboranuide involves its reactivity as a nucleophile and its ability to participate in various coupling reactions. The trifluoroborate group facilitates transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions . The tert-butoxycarbonyl group serves as a protecting group, which can be selectively removed under acidic conditions to reveal the reactive amine.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium tert-butoxide: A strong base used in organic synthesis.
Potassium trifluoroborate: Used in Suzuki-Miyaura coupling reactions.
Uniqueness
Potassium {1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidin-3-yl}trifluoroboranuide is unique due to the combination of its structural features, including the trifluoroborate group, the tert-butoxycarbonyl-protected amine, and the cyclopropylazetidine moiety
Propriétés
Formule moléculaire |
C11H18BF3KNO2 |
|---|---|
Poids moléculaire |
303.17 g/mol |
Nom IUPAC |
potassium;[3-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-trifluoroboranuide |
InChI |
InChI=1S/C11H18BF3NO2.K/c1-10(2,3)18-9(17)16-6-11(7-16,8-4-5-8)12(13,14)15;/h8H,4-7H2,1-3H3;/q-1;+1 |
Clé InChI |
QLRWHQGPSGMEOA-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1(CN(C1)C(=O)OC(C)(C)C)C2CC2)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


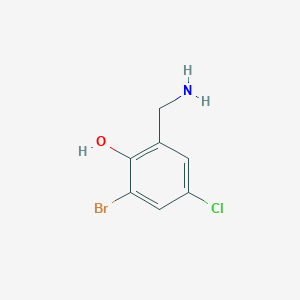
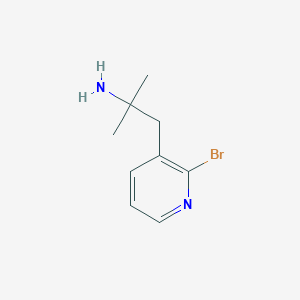
![Tert-butyl 1-(hydroxymethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13562678.png)
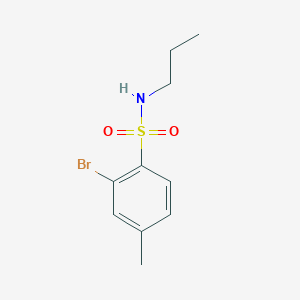
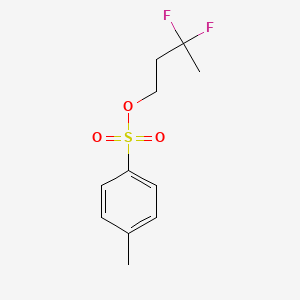
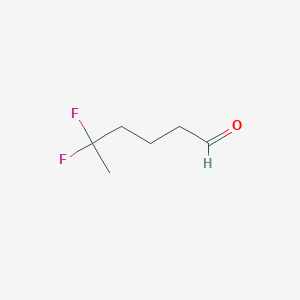
![Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13562717.png)
![2,2,2-trifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride](/img/structure/B13562725.png)
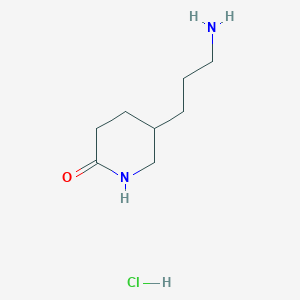
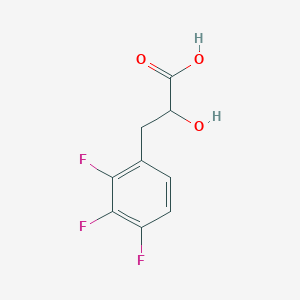

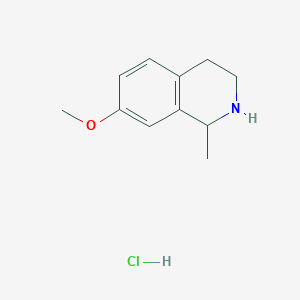
![[1,3-Dimethyl-5-(morpholin-4-yl)-1h-pyrazol-4-yl]methanamine](/img/structure/B13562754.png)

